
Nonyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-bromooctanoate: is a chemical reagent featuring a bromide linked to a larger ester chain consisting of a C8 ester coupled to a C9 chain. This compound is known for its role as an intermediate in building lipids for use in lipid nanoparticles . It has the molecular formula C17H33BrO2 and a molecular weight of 349.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl 8-bromooctanoate can be synthesized through the esterification of 8-bromooctanoic acid with nonanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nonyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromide group in this compound is easily displaced by nucleophiles, making it suitable for nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions to prevent hydrolysis of the ester.
Major Products:
Scientific Research Applications
Nonyl 8-bromooctanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of nonyl 8-bromooctanoate primarily involves its reactivity as a brominated ester. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of various lipids and organic compounds. The ester group can also undergo reduction to form alcohols, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
Octyl 8-bromooctanoate: Similar structure but with an octyl group instead of a nonyl group.
Decyl 8-bromooctanoate: Similar structure but with a decyl group instead of a nonyl group.
Nonyl 7-bromoheptanoate: Similar structure but with a shorter ester chain.
Uniqueness: Nonyl 8-bromooctanoate is unique due to its specific chain length and the presence of a bromide group, which imparts distinct reactivity in nucleophilic substitution reactions. This makes it particularly valuable in the synthesis of lipid nanoparticles and other specialized applications .
Properties
IUPAC Name |
nonyl 8-bromooctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c1-2-3-4-5-6-10-13-16-20-17(19)14-11-8-7-9-12-15-18/h2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWVOJCOXWUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
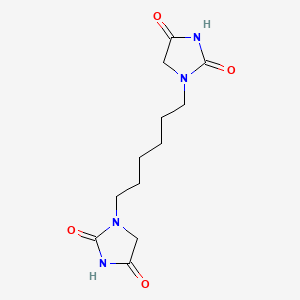
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
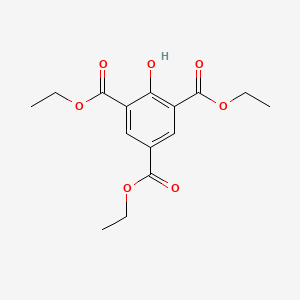
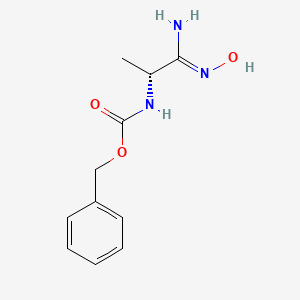
![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)
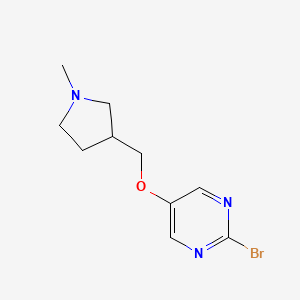

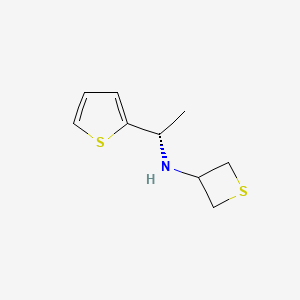
![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)

![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)


